molecular formula C15H19NO4 B1520500 (r)-1-Boc-3,4-dihydro-2h-quinoline-2-carboxylic acid CAS No. 1187931-75-4

(r)-1-Boc-3,4-dihydro-2h-quinoline-2-carboxylic acid

Cat. No.: B1520500
CAS No.: 1187931-75-4
M. Wt: 277.31 g/mol
InChI Key: NGYOAZMYTIAOTI-GFCCVEGCSA-N
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Description

(R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid is a synthetic organic compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a structure similar to naphthalene, with a nitrogen atom at the second position. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which makes it useful in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid typically involves the following steps:

  • Formation of Quinoline Core: : The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid under high temperature.

  • Introduction of Carboxylic Acid Group: : The carboxylic acid group can be introduced by oxidizing the corresponding alcohol or aldehyde precursor.

  • Boc Protection: : The Boc protecting group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can convert the compound to its corresponding quinone derivatives.

  • Reduction: : Reduction reactions can reduce the quinoline core to dihydroquinoline derivatives.

  • Substitution: : Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: : Nucleophiles such as amines and alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed:
  • Quinone Derivatives: : Resulting from oxidation reactions.

  • Dihydroquinoline Derivatives: : Resulting from reduction reactions.

  • Substituted Quinolines: : Resulting from nucleophilic substitution reactions.

Scientific Research Applications

(R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid has various applications in scientific research, including:

  • Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.

  • Biology: : Studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: : Investigated for its use in drug discovery and development, particularly in the design of new therapeutic agents.

  • Industry: : Employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would depend on the biological context and the specific derivatives formed.

Comparison with Similar Compounds

(R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid is similar to other quinoline derivatives, such as quinoline itself, quinone, and dihydroquinoline. its uniqueness lies in the presence of the Boc protecting group, which provides additional versatility in synthetic applications. Other similar compounds include:

  • Quinoline: : A basic heterocyclic aromatic organic compound.

  • Quinone: : An oxidized form of quinoline.

  • Dihydroquinoline: : A reduced form of quinoline.

Properties

IUPAC Name

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-11-7-5-4-6-10(11)8-9-12(16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYOAZMYTIAOTI-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H](CCC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80654186
Record name (2R)-1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187931-75-4
Record name (2R)-1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(r)-1-Boc-3,4-dihydro-2h-quinoline-2-carboxylic acid
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(r)-1-Boc-3,4-dihydro-2h-quinoline-2-carboxylic acid
Reactant of Route 3
(r)-1-Boc-3,4-dihydro-2h-quinoline-2-carboxylic acid
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(r)-1-Boc-3,4-dihydro-2h-quinoline-2-carboxylic acid
Reactant of Route 5
(r)-1-Boc-3,4-dihydro-2h-quinoline-2-carboxylic acid
Reactant of Route 6
(r)-1-Boc-3,4-dihydro-2h-quinoline-2-carboxylic acid

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